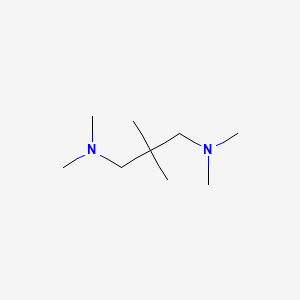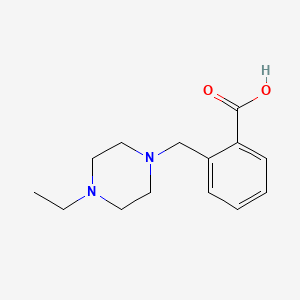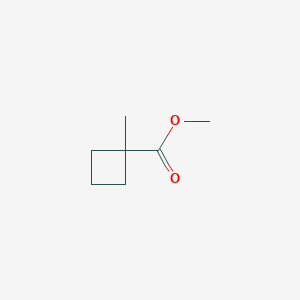
Methyl 1-methylcyclobutane-1-carboxylate
Übersicht
Beschreibung
“Methyl 1-methylcyclobutane-1-carboxylate” is an organic compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . The compound is also known by its IUPAC name "1-Méthylcyclobutanecarboxylate de méthyle" .
Synthesis Analysis
The synthesis of “Methyl 1-methylcyclobutane-1-carboxylate” involves the reaction of 1-methyl-cyclobutanol with n-butyllithium in tetrahydrofuran and hydrogen chloride . The reaction mixture is then treated with methyl iodide . The solvent is removed by distillation at atmospheric pressure, and the residue is distilled under reduced pressure to yield "Methyl 1-methylcyclobutane-1-carboxylate" .Molecular Structure Analysis
The molecular structure of “Methyl 1-methylcyclobutane-1-carboxylate” consists of a cyclobutane ring with a methyl group and a carboxylate group attached to one of the carbon atoms . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .Chemical Reactions Analysis
“Methyl 1-methylcyclobutane-1-carboxylate” can undergo various chemical reactions due to the presence of the carboxylate group. Carboxylic acids are known to be weaker acids than mineral acids, such as hydrochloric acid, but stronger acids than alcohols . They can donate a hydrogen to produce a carboxylate ion .Physical And Chemical Properties Analysis
“Methyl 1-methylcyclobutane-1-carboxylate” has a molecular weight of 128.169 Da . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ester and Formyl Group Interactions
Methyl 1-methylcyclobutane-1-carboxylate is involved in chemical reactions where ester and formyl groups compete for control. For example, methyl 3-formylcyclobutene-3-carboxylate, a related compound, undergoes thermolysis to afford products confirming theoretical predictions about electrocyclization of ring-opening products (Niwayama & Houk, 1992).
Synthesis of Cyclobutane Amino Acids
Research has demonstrated efficient methods for creating 2-substituted cyclobutane amino acids from compounds like methyl 1-methylcyclobutane-1-carboxylate. This involves stereocontrolled interconversion of functional groups (Avenoza et al., 2005).
NMR Spectral Analysis
The compound has been used in studies related to NMR spectroscopy, providing insights into the effects of substituent parameters and ring conformations in cyclobutanes (Eliel & Pietrusiewicz, 1980).
Structural and Chemical Reactions
X-ray Crystallography
The structure of related compounds, such as ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been determined using X-ray crystallography. This research offers insights into the molecular structure and potential reactions of similar compounds (Kirillov et al., 2015).
Bis(cyclobutane) β-Dipeptides Synthesis
The compound has been used in the stereodivergent synthesis of bis(cyclobutane) β-dipeptides. These are novel β-amino acid oligomers containing directly linked cyclobutane residues, which have potential in various synthetic applications (Izquierdo et al., 2002).
Organic Photochemistry
The compound has applications in organic photochemistry, particularly in crystallization-induced asymmetric transformations and enantioselective reactions (Xia et al., 2005).
Eigenschaften
IUPAC Name |
methyl 1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(4-3-5-7)6(8)9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHPNCYVVJDMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602823 | |
| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylcyclobutane-1-carboxylate | |
CAS RN |
75621-39-5 | |
| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

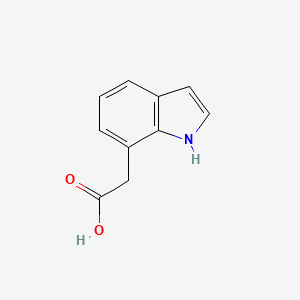
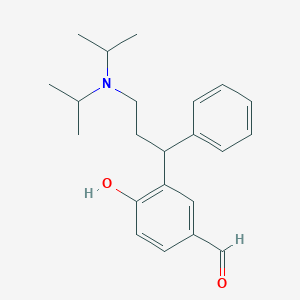
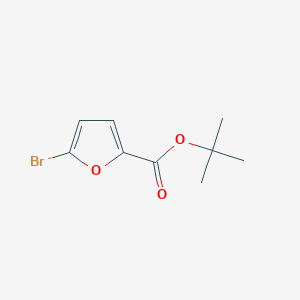
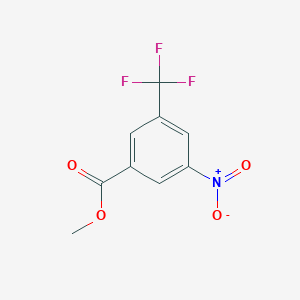
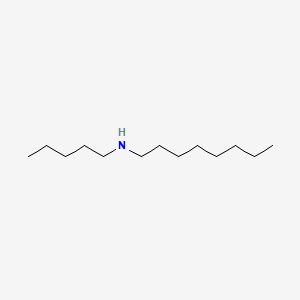
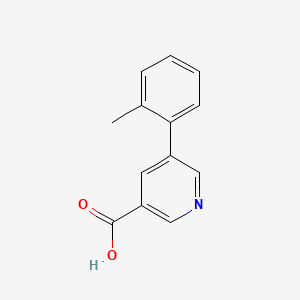
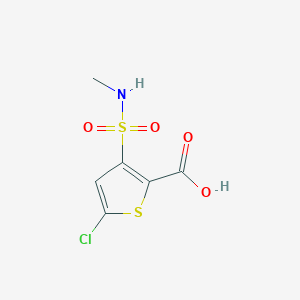
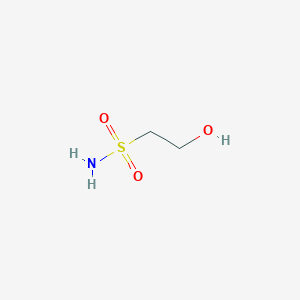
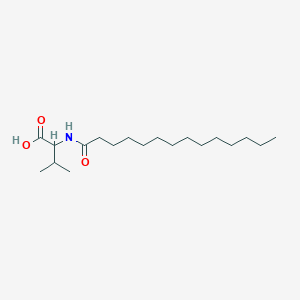
![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)
